Methyl 4-(3-aminobenzoylamino)butanoate
Description
Methyl 4-(3-aminobenzoylamino)butanoate is a synthetic intermediate primarily utilized in the preparation of heterocyclic compounds, such as oxazoloquinolines and imidazole carboxylates. Its synthesis involves condensation reactions between methyl 2-benzoylamino-3-oxobutanoate and aromatic amines under acidic conditions, followed by cyclization using polyphosphoric acid (PPA) . The compound’s structure features a benzoylamino group attached to a butanoate ester backbone, with an aromatic amine substituent at the meta position.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
methyl 4-[(3-aminobenzoyl)amino]butanoate |
InChI |
InChI=1S/C12H16N2O3/c1-17-11(15)6-3-7-14-12(16)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7,13H2,1H3,(H,14,16) |
InChI Key |
NEDGZCPOEZWHQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CC(=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 4-(3-aminobenzoylamino)butanoate belongs to a class of substituted butanoate esters with aromatic amine modifications. Key structural analogues include:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Ester Group |
|---|---|---|---|---|---|
| This compound | Not reported | C₁₃H₁₇N₂O₃ | 261.29 g/mol | 3-aminobenzoyl, amino | Methyl |
| Ethyl 4-(3-chlorobenzylamino)butanoate | 1391078-47-9 | C₁₃H₁₈ClNO₂ | 255.74 g/mol | 3-chlorobenzyl, chloro | Ethyl |
Key Differences and Implications
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 3-aminobenzoyl group in this compound is electron-donating, enhancing reactivity in electrophilic aromatic substitution and cyclization reactions . In contrast, the 3-chloro substituent in Ethyl 4-(3-chlorobenzylamino)butanoate is electron-withdrawing, which may reduce nucleophilic reactivity but improve stability under harsh conditions . Amino vs. Benzylamino Linkage: The benzoylamino linkage in the methyl derivative facilitates intramolecular cyclization via hydrogen bonding, critical for forming oxazoloquinolines . The benzylamino group in the ethyl analogue lacks this direct cyclization pathway, limiting its utility in similar heterocyclic syntheses .
Ester Group Influence: Methyl Ester: Offers higher electrophilicity at the carbonyl carbon, accelerating nucleophilic attack during cyclization . Ethyl Ester: Provides increased lipophilicity, enhancing solubility in non-polar solvents but slowing reaction kinetics compared to methyl esters .
Synthetic Yields and Applications: this compound yields oxazoloquinolines and imidazole carboxylates with >70% purity after column chromatography, as reported in heterocyclic syntheses .
Research Findings and Mechanistic Insights
- Cyclization Efficiency: this compound undergoes rapid cyclization in PPA at 130–140°C, forming fused heterocycles within 50 minutes . This contrasts with ethyl analogues, which require longer reaction times due to steric hindrance from the ethyl group .
- Solubility and Purification : The methyl derivative’s lower molecular weight (261.29 g/mol) improves aqueous solubility during NaHCO₃ workup, simplifying purification . The ethyl analogue’s higher lipophilicity necessitates alternative purification strategies, such as silica gel chromatography .
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